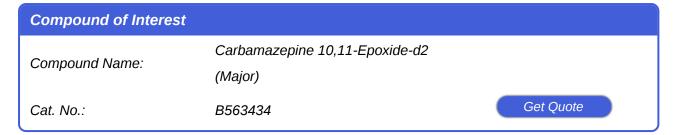


A Comprehensive Technical Guide to Carbamazepine-10,11-Epoxide-d2 (Major)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carbamazepine-10,11-Epoxide-d2, a labeled internal standard crucial for the accurate quantification of Carbamazepine's primary active metabolite. This document covers its chemical properties, metabolic pathway, and detailed analytical methodologies, tailored for professionals in pharmaceutical research and development.

Chemical Identity and Properties

Carbamazepine-10,11-Epoxide-d2 is the deuterated form of Carbamazepine-10,11-epoxide, the major and pharmacologically active metabolite of the anticonvulsant drug Carbamazepine. Its use as an internal standard is critical in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure precision and accuracy in therapeutic drug monitoring and pharmacokinetic studies.

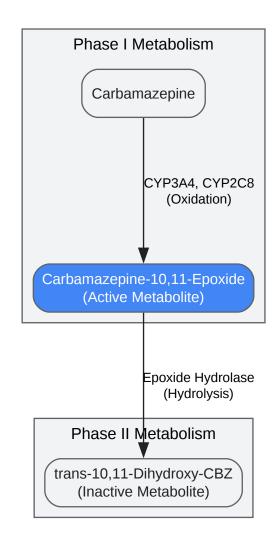


Property	Value	Reference
CAS Number	1185025-41-5	[1][2][3]
Molecular Formula	C15H10D2N2O2	[4]
Molecular Weight	254.28 g/mol	[4]
IUPAC Name	2,4-dideuterio-3-oxa-11- azatetracyclo[10.4.0.0²,⁴.0⁵,¹º] hexadeca-1(16),5,7,9,12,14- hexaene-11-carboxamide	[4]
Synonyms	1a,10b-Dihdyro-6H- dibenzo[b,f]oxireno[d]azepine- 6-carboxamide-d2	

Metabolic Pathway of Carbamazepine

Carbamazepine undergoes extensive metabolism in the liver. The primary pathway involves the oxidation of the dibenzazepine ring at the 10,11-position to form the active metabolite, Carbamazepine-10,11-epoxide. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8. The epoxide is then further metabolized by microsomal epoxide hydrolase to the inactive trans-10,11-dihydroxy-10,11-dihydroxy-10,11-dihydrocarbamazepine (CBZ-diol)[5][6].





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Metabolic conversion of Carbamazepine to its epoxide and diol metabolites.

Pharmacokinetic Properties

The pharmacokinetic profile of Carbamazepine-10,11-epoxide is clinically significant due to its anticonvulsant activity. The plasma concentration of the epoxide metabolite in patients on long-term carbamazepine therapy can range from 5% to 81% of the parent drug concentration[1].



Parameter	Healthy Volunteers	Epileptic Patients (LTG Monotherapy)	Epileptic Patients (Chronic CBZ)	Reference
Tmax (h)	-	-	3.60 ± 0.79	[7]
Cmax (μg/mL)	-	-	1.01 ± 0.57	[7]
Half-life (h)	6.1 ± 0.9	7.2 ± 1.6	16.10	[3][7]
Apparent Oral Clearance (mL/h/kg)	120.5 ± 29.9	110.8 ± 53.1	-	[3]
Apparent Volume of Distribution (L/kg)	1.04 ± 0.25	1.08 ± 0.37	-	[3]
Plasma Protein Binding	~50%	~50%	~50%	[2]

Data presented as mean ± standard deviation where available. LTG: Lamotrigine; CBZ: Carbamazepine.

Experimental Protocols: Bioanalytical Methods

The quantification of Carbamazepine and its epoxide metabolite in biological matrices is essential for therapeutic drug monitoring. Below are representative protocols for sample preparation and analysis using LC-MS/MS.

4.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted for the extraction of Carbamazepine and Carbamazepine-10,11-epoxide from plasma samples.

- Sample Aliquoting: Pipette 0.5 mL of human plasma into a clean polypropylene tube.
- Internal Standard Spiking: Add the working solution of Carbamazepine-10,11-Epoxide-d2 (and a suitable internal standard for the parent drug, e.g., d10-Carbamazepine).

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- Extraction: Add 3 mL of an organic solvent (e.g., methyl tert-butyl ether).
- Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough mixing.
- Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100-200 μL of the mobile phase.
- Analysis: Inject the reconstituted sample into the LC-MS/MS system.

4.2. LC-MS/MS Analytical Method

The following parameters provide a robust method for the simultaneous determination of Carbamazepine and its epoxide metabolite.

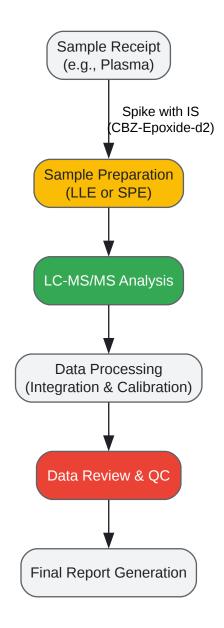


Parameter	Condition	
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system	
Column	C18 reverse-phase column (e.g., Phenomenex Luna C18, 150 x 2 mm, 5 µm)[8]	
Mobile Phase	Acetonitrile, Methanol, and 0.1% Formic Acid in water (e.g., 10:70:20, v/v/v)[8]	
Flow Rate	0.2 - 0.4 mL/min	
Injection Volume	10 - 20 μL	
MS System	Triple quadrupole mass spectrometer	
Ionization Mode	Electrospray Ionization, Positive (ESI+)	
Scan Type	Multiple Reaction Monitoring (MRM)	
MRM Transitions	Carbamazepine: m/z 237.1 \rightarrow 194.1[8] [9]Carbamazepine-10,11-Epoxide: m/z 253.1 \rightarrow 180.0[8]Carbamazepine-10,11-Epoxide-d2 (IS): m/z 255.1 \rightarrow 182.0 (projected)	
Validation	The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines. Linearity is typically observed in the ng/mL to µg/mL range[9][10].	

Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of Carbamazepine and its metabolites in a clinical or research setting, from sample receipt to data analysis.





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